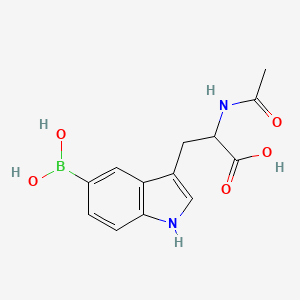
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid is a compound that features an indole ring substituted with a boronic acid group and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or boronate ester and a palladium catalyst.
Acetylation: The acetamido group is introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic ester or borate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that have a serine or threonine residue in their active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the boronic acid group but has similar structural features.
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The presence of both the boronic acid and acetamido groups in 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid makes it unique. The boronic acid group allows for specific interactions with enzymes, while the acetamido group can enhance the compound’s stability and solubility.
Eigenschaften
Molekularformel |
C13H15BN2O5 |
|---|---|
Molekulargewicht |
290.08 g/mol |
IUPAC-Name |
2-acetamido-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15BN2O5/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14(20)21)5-10(8)11/h2-3,5-6,12,15,20-21H,4H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
FELYXGNXKOIWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


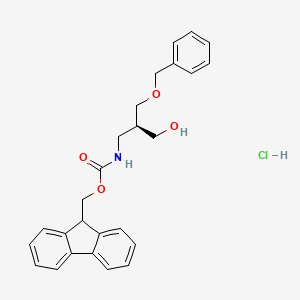

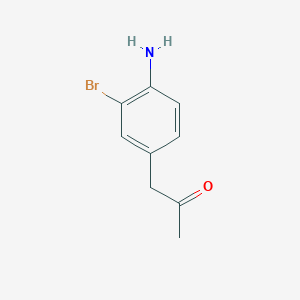

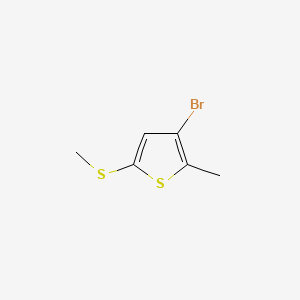
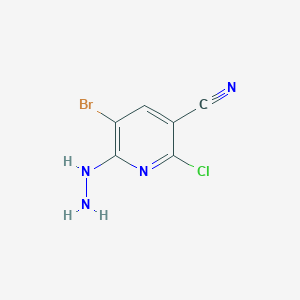
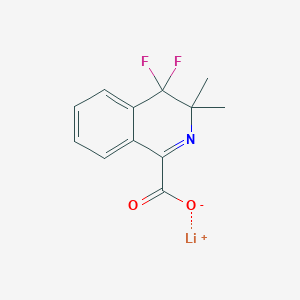
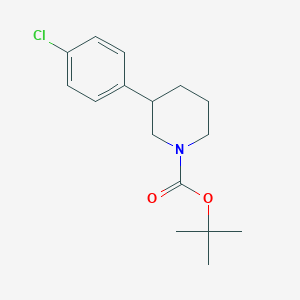
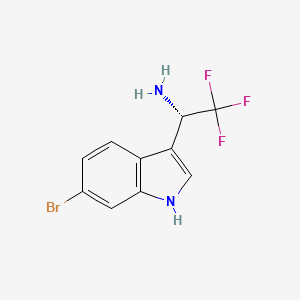


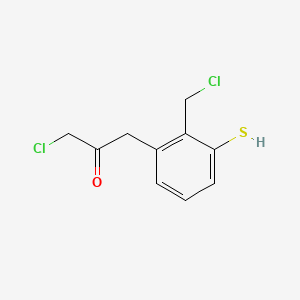
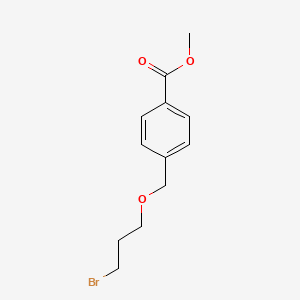
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
